2-Nitrofluorene

Analytical chemistry Environmental chemistry Physical chemistry

2-Nitrofluorene (2-NF) is the preferred nitro-PAH calibration standard for environmental monitoring, consistently predominant in sediment matrices at 21–43 ng/g. Its unique bifurcated metabolism—nitroreduction to 2-aminofluorene then acetylation to carcinogen AAF (oral) versus hydroxylated direct mutagens (inhalation)—enables route-specific genotoxicity modeling unmatched by positional isomers. Position-specific 2-nitro substitution governs chromatographic retention and enzyme-substrate interactions critical for SAR and chemoprevention studies. Deuterated 2-NF-d9 internal standard supports isotope dilution GC-MS/HPLC quantification. ≥98% purity.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 607-57-8
Cat. No. B1194847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrofluorene
CAS607-57-8
Synonyms2-nitrofluorene
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
InChIKeyXFOHWECQTFIEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
1.02e-06 M
INSOL IN WATER
SOL IN ACETONE, BENZENE
Water solubility of 1.73 mg/l at 25 °C (est)

2-Nitrofluorene (CAS 607-57-8): Procurement Guide for a Nitro-PAH Reference Standard and Research Tool


2-Nitrofluorene (2-NF, CAS 607-57-8) is a tricyclic nitroarene consisting of a fluorene backbone with a nitro group substituted at the 2-position [1]. It is an environmentally relevant nitrated polycyclic aromatic hydrocarbon (nitro-PAH) formed during incomplete combustion of organic matter and serves as a marker compound for nitro-PAH air pollution [2]. The compound is available at purities of 95%, 98%, or >99%, as well as in radiolabeled (14C or 3H) and deuterated (d9) forms for analytical, metabolism, and mutagenicity research [3]. It is classified as an IARC Group 2B carcinogen (possibly carcinogenic to humans) and is known to be a direct-acting mutagen in bacterial assays [4].

Why Generic Substitution of 2-Nitrofluorene Fails: Isomer-Specific and Matrix-Dependent Behavior


2-Nitrofluorene cannot be simply interchanged with its positional isomers (e.g., 1-nitrofluorene) or other nitro-PAHs (e.g., 1-nitropyrene) due to structure-dependent differences in physicochemical properties, metabolic activation pathways, and analytical behavior. The position of the nitro group on the fluorene ring determines solubility, chromatographic retention, and enzyme-substrate interactions, affecting both environmental fate and biological potency [1]. As an established marker for nitro-PAHs with a well-characterized metabolic cascade—including nitroreduction to 2-aminofluorene and subsequent acetylation to the potent carcinogen 2-acetylaminofluorene (AAF)—2-NF provides a unique, data-rich model for studying the toxicological sequelae of nitroarene exposure that cannot be replicated by other compounds [2].

2-Nitrofluorene Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Physicochemical Properties: 2-Nitrofluorene vs. Structural Analogs

2-Nitrofluorene exhibits distinct physicochemical properties relative to its parent compound fluorene and other nitroarenes that directly influence procurement decisions for solubility-dependent applications. The compound has a melting point of 156-158°C, is sparingly soluble in water, but readily soluble in acetone, benzene, tetrahydrofluorenone, and toluene [1]. The calculated LogP of 3.6892 [2] indicates significantly higher lipophilicity compared to the parent fluorene (LogP ~4.18, though literature values vary) and positions it for preferential partitioning into organic phases and biological membranes.

Analytical chemistry Environmental chemistry Physical chemistry

Mutagenic Activation: Differential Nitroreductase Selectivity for 2-Nitrofluorene

2-Nitrofluorene demonstrates a distinctive nitroreductase activation profile compared to other nitro-PAHs. In studies using Salmonella typhimurium cell-free extracts, 1-nitropyrene and 1,3-dinitropyrene were efficiently activated by the Cnr nitroreductase, whereas 2-nitrofluorene, along with 1,8-dinitropyrene and 1,6-dinitropyrene, was scarcely activated by either the SnrA or Cnr nitroreductase [1]. This differential enzyme selectivity establishes 2-NF as a useful negative control or reference compound for dissecting nitroreductase-dependent versus nitroreductase-independent activation pathways.

Mutagenicity Genotoxicity Nitroreductase Ames assay

Metabolic Fate: Distinct Route-Specific Activation of 2-Nitrofluorene as a Toxicological Model

2-Nitrofluorene serves as a uniquely informative marker for nitro-PAHs due to its well-characterized, route-dependent metabolism that is not shared by many other nitroarenes. After oral administration, 2-NF is reduced by the intestinal microflora to 2-aminofluorene, which is subsequently acetylated to 2-acetylaminofluorene (AAF), a potent and well-studied carcinogen [1]. In contrast, after inhalation, hydroxylated nitrofluorenes (OH-NFs) are formed as potent mutagenic metabolites that are distributed systemically [2]. This bifurcated metabolic fate makes 2-NF a valuable research tool for studying the impact of exposure route on nitroarene genotoxicity.

Metabolism Toxicology Pharmacokinetics Carcinogenesis

Environmental Occurrence: 2-Nitrofluorene as a Predominant Nitro-PAH in Sediments

2-Nitrofluorene has been identified as a predominant nitro-PAH in environmental matrices, establishing its utility as a sentinel compound for pollution monitoring. In surface sediments from Laizhou Bay, China, 2-nitrofluorene was the most abundant substituted PAH component in both spring (21.44 ng/g) and summer (43.22 ng/g), exceeding concentrations of 2-methylnaphthalene (17.89 ng/g spring; 25.51 ng/g summer) [1]. Similarly, in Australian industrial heritage soils, 2-nitrofluorene was among the three most abundant polar PAHs detected, alongside 9-fluorenone and carbazole [2].

Environmental monitoring Sediment analysis Pollution assessment

Analytical Chromatography: Isomer-Specific Retention Indices for 2-Nitrofluorene

2-Nitrofluorene can be analytically distinguished from its positional isomers (1-, 3-, and 4-nitrofluorene) based on chromatographic retention behavior. GC retention indices have been determined for all four nitrofluorene isomers on multiple stationary phases (DB-5, DB-1701, and SB-Smectic columns) [1]. This isomer-specific separation capability is essential for accurate environmental monitoring, as co-elution of isomers would confound quantification. Additionally, deuterated 2-nitrofluorene (2-NF-d9) has been synthesized for use as an internal standard, enabling precise quantification via isotope dilution GC-MS [1].

Analytical chemistry GC-MS Environmental analysis Method development

Antimutagenesis Studies: 2-Nitrofluorene as a Tricyclic Reference for Structure-Activity Comparisons

In antimutagenicity screening, 2-nitrofluorene exhibits distinct behavior compared to tetracyclic nitroarenes. When 56 flavonoids, 32 coumarins, and other phenolic compounds were tested for antimutagenic potency against 2-NF, 3-nitrofluoranthene (3-NFA), and 1-nitropyrene (1-NP) in Salmonella typhimurium TA98, the tetracyclic nitroarenes (3-NFA and 1-NP) were generally more effectively antagonized by potent antimutagenic flavonoids and coumarins than the tricyclic 2-NF [1]. This differential sensitivity based on ring system size establishes 2-NF as a valuable reference compound for structure-activity studies investigating the influence of molecular framework on antimutagenic efficacy.

Antimutagenesis Chemoprevention Flavonoids Structure-activity relationship

2-Nitrofluorene Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Environmental Monitoring Reference Standard for Nitro-PAH Quantification

Due to its consistent predominance in environmental matrices—constituting the most abundant substituted PAH in Laizhou Bay sediments at 21.44-43.22 ng/g [1]—2-nitrofluorene serves as an essential calibration standard for GC-MS and HPLC quantification of nitro-PAHs in sediment, soil, and air particulate samples. The availability of validated isomer-specific retention indices [2] and deuterated 2-NF-d9 as an internal standard enables precise isotope dilution quantification, fulfilling the requirements of regulatory environmental monitoring programs.

Toxicology Model Compound for Route-Dependent Carcinogenesis Studies

2-Nitrofluorene is uniquely suited for toxicological studies investigating exposure-route effects on carcinogen activation due to its bifurcated metabolic fate: oral administration leads to intestinal microflora-mediated reduction to 2-aminofluorene and acetylation to the potent carcinogen AAF, whereas inhalation yields hydroxylated nitrofluorenes as direct-acting mutagens [3]. This dual pathway, extensively documented in peer-reviewed literature, enables researchers to model and compare the genotoxic consequences of different human exposure scenarios using a single well-characterized compound.

Mutagenicity Assay Positive Control and Nitroreductase Specificity Reference

2-Nitrofluorene functions as a direct-acting mutagen in standard Salmonella typhimurium Ames assays, producing mutagenic responses detectable at a factor 2-30 higher in O-acetyltransferase-overproducing YG strains compared to parent TA strains [4]. Its distinctive nitroreductase activation profile—being scarcely activated by SnrA or Cnr enzymes [5]—establishes 2-NF as a valuable comparator compound for dissecting enzyme-specific versus enzyme-independent nitroarene activation mechanisms, making it an essential component of comprehensive mutagenicity screening panels.

Antimutagenesis Screening Reference for Tricyclic Nitroarenes

As a tricyclic nitroarene with documented differential susceptibility to antimutagenic flavonoids and coumarins compared to tetracyclic nitroarenes [6], 2-nitrofluorene provides a critical reference point for structure-activity relationship (SAR) studies in chemoprevention research. Procurement of high-purity 2-NF enables consistent, reproducible assessment of antimutagenic compound libraries, where its moderate lipophilicity (LogP 3.6892) [7] ensures reliable solubility in standard assay vehicles.

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